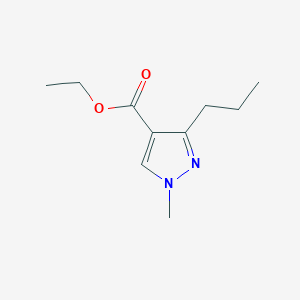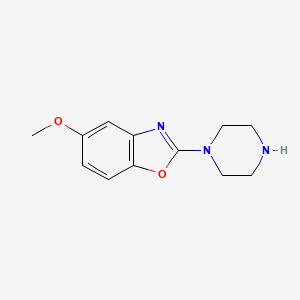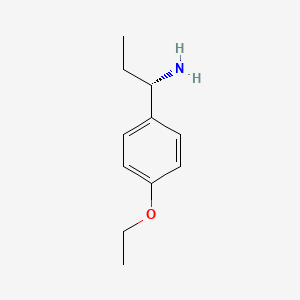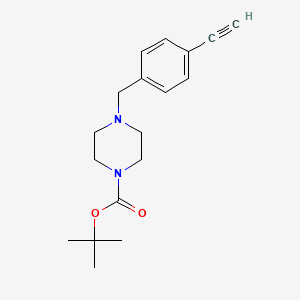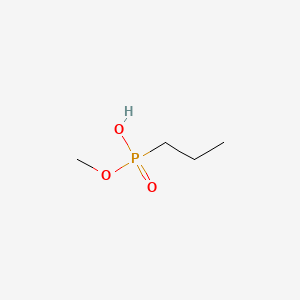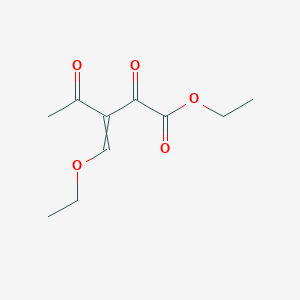
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is a chemical compound with a complex structure that includes both ester and keto functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, ethyl ester: A simpler ester with similar applications in organic synthesis and industry.
Pentanoic acid, 3-methyl-, ethyl ester: Another ester with a methyl group, used in similar contexts.
Pentanoic acid, 3-hydroxy-, ethyl ester: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is unique due to its combination of ester and keto functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
57397-70-3 |
|---|---|
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate |
InChI |
InChI=1S/C10H14O5/c1-4-14-6-8(7(3)11)9(12)10(13)15-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
KWBSZQQDRYWNKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)C)C(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


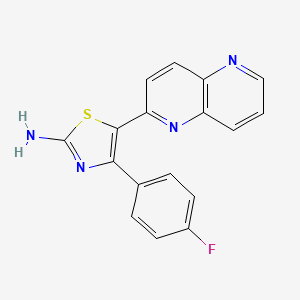
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
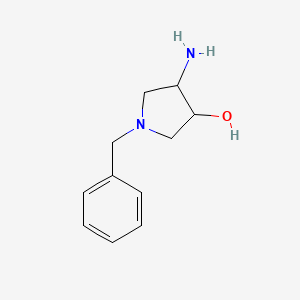
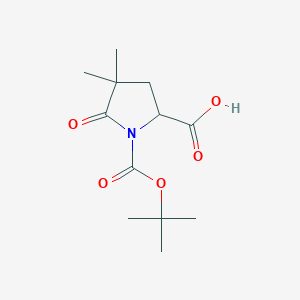
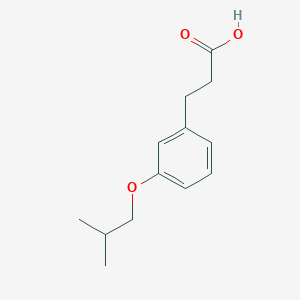
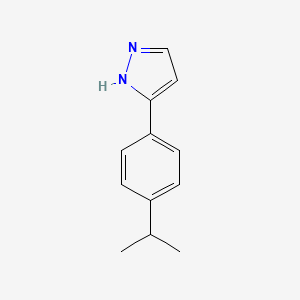
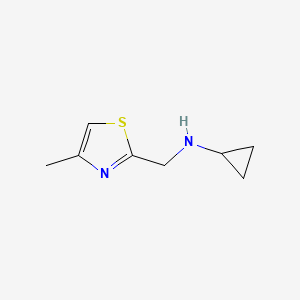
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
